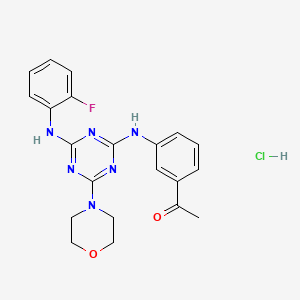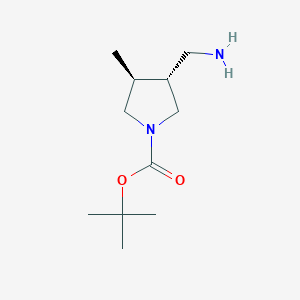
tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is an organic compound with a unique structure that combines a tert-butyl group and a pyrrolidine ring. This compound is notable for its stereochemistry, where the 3R,4S configuration indicates specific three-dimensional orientations of the substituent groups around the pyrrolidine ring. Such compounds often find relevance in various chemical, biological, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate typically begins with commercially available starting materials, such as tert-butyl acrylate and 4-methylpyrrolidine.
Synthetic Steps
Step 1: : Alkylation of 4-methylpyrrolidine with tert-butyl acrylate under basic conditions to form an intermediate.
Step 2: : The intermediate undergoes hydrogenation in the presence of a catalyst to reduce the double bond.
Step 3: : Functional group transformation is achieved through a series of protective and deprotective steps to install the aminomethyl group.
Step 4: : Stereoselective synthesis is employed to ensure the 3R,4S configuration.
Reaction Conditions: : Typical conditions include using solvents like tetrahydrofuran, temperatures ranging from -20°C to 80°C, and catalysts such as palladium on carbon for hydrogenation reactions.
Industrial Production Methods
Large-Scale Synthesis: : Industrial production often employs continuous flow reactors to enhance efficiency and control reaction conditions.
Purification: : Industrial methods include crystallization and chromatography to obtain the compound with high purity.
Quality Control: : Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the aminomethyl group, leading to the formation of imines or nitriles under specific conditions.
Reduction: : Reduction reactions can be performed at the carbonyl group, converting it to alcohols or amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.
Solvents: : Solvents like dichloromethane, methanol, and acetonitrile are commonly used in these reactions.
Catalysts: : Transition metal catalysts like palladium, platinum, and rhodium for hydrogenation and other catalytic processes.
Major Products Formed
Oxidation Products: : Imines, nitriles.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Building Block: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalyst: : The compound's stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes due to its structural similarity to enzyme substrates.
Receptor Binding: : Studied for its ability to bind to certain biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: : Explored as a scaffold for the development of pharmaceutical compounds, particularly in targeting neurological disorders.
Metabolite Studies: : Used in studying the metabolism of similar compounds in biological systems.
Industry
Polymerization: : Applied in the production of polymers with specific properties by acting as a monomer or comonomer.
Material Science: : Utilized in the synthesis of materials with unique mechanical or chemical properties.
Mécanisme D'action
Molecular Targets and Pathways
Enzyme Interaction: : The aminomethyl group can form hydrogen bonds and ionic interactions with enzyme active sites, potentially inhibiting enzymatic activity.
Receptor Binding: : The compound's structure allows it to fit into receptor binding pockets, modulating the receptor's activity.
Signal Transduction: : By binding to receptors or enzymes, it can alter cellular signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (3R,4S)-3-(aminomethyl)-4-ethylpyrrolidine-1-carboxylate: : Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl (3R,4S)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate: : Contains a phenyl group, providing different chemical properties and biological activities.
Uniqueness
Stereochemistry: : The 3R,4S configuration is specifically tailored for unique applications in chiral synthesis.
Functional Groups: : The combination of the tert-butyl, aminomethyl, and pyrrolidine groups imparts unique reactivity and binding properties.
Overall, tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique stereochemistry and functional groups make it valuable for various synthetic and research purposes.
Propriétés
Numéro CAS |
2141698-23-7 |
|---|---|
Formule moléculaire |
C11H22N2O2 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 |
Clé InChI |
BWXDXUVIZLNSHM-IUCAKERBSA-N |
SMILES |
CC1CN(CC1CN)C(=O)OC(C)(C)C |
SMILES isomérique |
C[C@H]1CN(C[C@@H]1CN)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(CC1CN)C(=O)OC(C)(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


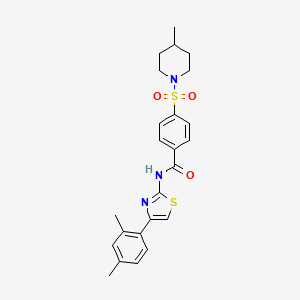
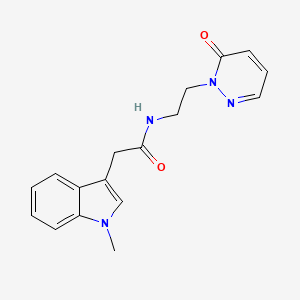

![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)
![1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2996968.png)
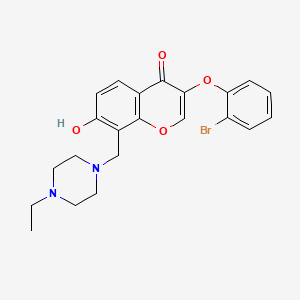
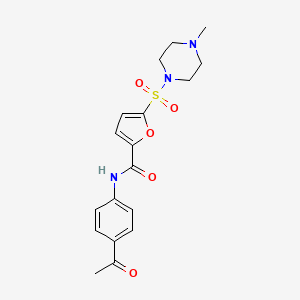
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/new.no-structure.jpg)
![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)

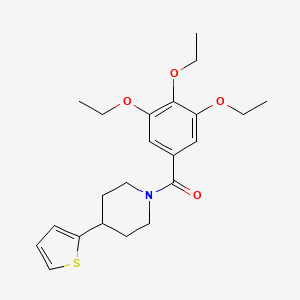
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)
![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)
